An In-Depth Technical Guide to 2-Acetoxy-5-nitrobenzyl chloride (CAS No. 5174-32-3)
An In-Depth Technical Guide to 2-Acetoxy-5-nitrobenzyl chloride (CAS No. 5174-32-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool in Synthetic Chemistry
2-Acetoxy-5-nitrobenzyl chloride, registered under CAS number 5174-32-3, is a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry and drug development.[1] Its utility stems from its bifunctional nature, incorporating a reactive benzyl chloride for substrate attachment and an acetoxy group that can be hydrolyzed to reveal a hydroxyl functionality. The presence of the nitro group on the aromatic ring significantly influences the molecule's reactivity, particularly its application as a photolabile protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the underlying principles that govern its use in complex molecular design.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of 2-Acetoxy-5-nitrobenzyl chloride is essential for its effective application and safe handling. While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related structures and general chemical principles.
Chemical Identity and Structure
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Systematic Name: (2-(chloromethyl)-4-nitrophenyl) acetate
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CAS Number: 5174-32-3
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Molecular Formula: C₉H₈ClNO₄[1]
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Molecular Weight: 229.62 g/mol [1]
The structure of 2-Acetoxy-5-nitrobenzyl chloride is characterized by a benzene ring substituted with a chloromethyl group at position 1, an acetoxy group at position 2, and a nitro group at position 5. This arrangement of functional groups is key to its synthetic utility.
Synthesis of 2-Acetoxy-5-nitrobenzyl chloride
The synthesis of 2-Acetoxy-5-nitrobenzyl chloride is typically achieved through a two-step process, starting from the commercially available p-nitrophenol. The rationale behind this synthetic route is the strategic introduction of the required functional groups while managing their respective reactivities.
Step 1: Synthesis of 2-Hydroxy-5-nitrobenzyl chloride
The precursor, 2-Hydroxy-5-nitrobenzyl chloride, is synthesized from p-nitrophenol. This reaction involves the introduction of a chloromethyl group onto the aromatic ring.
Reaction Workflow: Synthesis of 2-Hydroxy-5-nitrobenzyl chloride
Caption: Synthesis of the precursor, 2-Hydroxy-5-nitrobenzyl chloride.
Detailed Protocol:
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In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, combine p-nitrophenol, concentrated hydrochloric acid, and a catalytic amount of concentrated sulfuric acid.[2]
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Add methylal to the mixture.[2]
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Maintain the reaction mixture at 70 ± 2°C with continuous stirring for 4-5 hours.[2] During this period, bubble hydrogen chloride gas through the mixture.[2]
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The product, 2-hydroxy-5-nitrobenzyl chloride, will begin to precipitate as a solid.[2]
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After the reaction is complete, cool the mixture in an ice bath to maximize crystallization.[2]
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Isolate the solid product by filtration or decantation.[2]
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Purify the crude product by recrystallization from a suitable solvent, such as benzene, to yield white crystals of 2-hydroxy-5-nitrobenzyl chloride.[2]
Causality of Experimental Choices:
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Sulfuric Acid: While the reaction can proceed without it, the addition of concentrated sulfuric acid acts as a catalyst, increasing the reaction velocity.[2]
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Methylal and HCl: This combination serves as the source for the chloromethylation of the phenol ring.
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Temperature Control: Maintaining the temperature at 70 ± 2°C is crucial for optimal reaction kinetics and to minimize the formation of byproducts.
Step 2: Acetylation of 2-Hydroxy-5-nitrobenzyl chloride
The final step is the acetylation of the hydroxyl group of 2-Hydroxy-5-nitrobenzyl chloride to yield the target compound. This is a standard esterification reaction.
Reaction Workflow: Acetylation to 2-Acetoxy-5-nitrobenzyl chloride
Caption: Acetylation of the precursor to yield the final product.
Detailed Protocol:
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Dissolve 2-Hydroxy-5-nitrobenzyl chloride in a suitable anhydrous solvent.
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Add an acetylating agent, such as acetyl chloride or acetic anhydride. The use of a base like pyridine can be employed to neutralize the acidic byproduct.
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The reaction is typically carried out with stirring at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography.
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Upon completion, the reaction mixture is worked up by washing with water and a mild base (if an acidic acetylating agent was used) to remove any unreacted reagents and byproducts.
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The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Development and Research
The unique structure of 2-Acetoxy-5-nitrobenzyl chloride makes it a valuable tool in several areas of drug development and chemical biology, primarily as a photolabile protecting group.
Photolabile Protecting Group in Solid-Phase Peptide Synthesis
2-Nitrobenzyl derivatives are a well-established class of photolabile protecting groups, often referred to as "caged" compounds.[3] They allow for the controlled release of a protected functional group upon irradiation with light, typically in the UV range. This spatiotemporal control is highly advantageous in complex syntheses and biological studies.
In the context of solid-phase peptide synthesis (SPPS), 2-Acetoxy-5-nitrobenzyl chloride can be used to protect the carboxylic acid terminus of the growing peptide chain by linking it to the solid support.
Mechanism of Photocleavage:
The photocleavage of 2-nitrobenzyl esters proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This is followed by a rearrangement to form a nitrosobenzaldehyde and release the protected carboxylic acid.
Workflow for Application in Solid-Phase Peptide Synthesis
Caption: Application of 2-Acetoxy-5-nitrobenzyl chloride as a photolabile linker in SPPS.
Advantages in SPPS:
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Mild Cleavage Conditions: The use of light to cleave the peptide from the resin avoids the need for harsh acidic conditions (like trifluoroacetic acid) that can damage sensitive peptide sequences.[3]
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Orthogonality: Photochemical deprotection is orthogonal to many other protecting group strategies used in peptide synthesis, allowing for selective deprotection without affecting other protected functional groups.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling 2-Acetoxy-5-nitrobenzyl chloride. Based on the safety data for related benzyl chloride and nitroaromatic compounds, the following precautions are recommended.
Hazard Summary:
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Corrosive: Likely to cause severe skin burns and eye damage.[4]
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Irritant: Can cause irritation to the skin, eyes, and respiratory system.[4]
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Lachrymator: May cause tearing.[4]
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Moisture Sensitive: Will likely react with water.
Recommended Handling Procedures:
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Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
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Avoid inhalation of dust or vapors.[4]
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Keep the container tightly closed and store in a cool, dry place away from moisture.[4]
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In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4]
Conclusion
2-Acetoxy-5-nitrobenzyl chloride is a specialized chemical reagent with significant potential in advanced organic synthesis and drug development. Its role as a photolabile protecting group offers a mild and selective method for the deprotection of carboxylic acids, a feature that is particularly valuable in the synthesis of delicate biomolecules like peptides. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for leveraging its full potential in the laboratory. As research in photochemistry and solid-phase synthesis continues to evolve, the applications of such versatile building blocks are likely to expand further.
References
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PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Organic Syntheses. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). Benzoyl chloride, 2-chloro-5-nitro-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Houben-Weyl Methods of Organic Chemistry, Volume E22a: Synthesis of Peptides and Peptidomimetics. (2002). 2.4 Photocleavable Protecting Groups. Georg Thieme Verlag.
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SciSpace. (2022, August 27). Photolabile Linkers for Solid-Phase Synthesis. Retrieved January 25, 2026, from [Link]
Figure 1: General reaction of 2-Acetoxy-5-nitrobenzyl chloride with a nucleophile.
